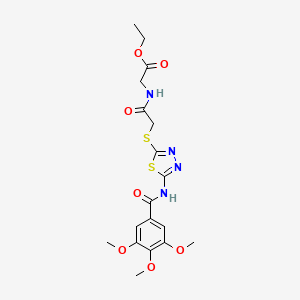

Ethyl 2-(2-((5-(3,4,5-trimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-(2-((5-(3,4,5-trimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate is a unique and complex chemical compound. It belongs to the class of organic compounds known as thiadiazoles, specifically characterized by the presence of a thiadiazole ring. The compound's structure is noteworthy due to the combination of multiple functional groups, including an ethyl ester, amido linkage, and trimethoxybenzene moiety, making it of significant interest in various scientific research fields.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

A series of novel 1,3,4-thiadiazole derivatives, including compounds similar in structure to Ethyl 2-(2-((5-(3,4,5-trimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate, have been synthesized and evaluated for their anticancer properties. These compounds were tested against various human tumor cell lines, revealing significant inhibitory effects. For instance, certain derivatives demonstrated potent cytotoxic activity via apoptosis, indicating their potential as therapeutic agents for cancer treatment (Almasirad et al., 2016). Additionally, studies on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have highlighted their role as glutaminase inhibitors, with implications in cancer therapy by attenuating the growth of human lymphoma cells (Shukla et al., 2012).

Insecticidal Applications

Research into thiadiazole derivatives has also explored their potential as insecticidal agents. Novel heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for their efficacy against the cotton leafworm, Spodoptera littoralis. These studies have identified promising compounds that exhibit significant insecticidal activity, offering a new avenue for pest control strategies (Fadda et al., 2017).

Antimicrobial Applications

Another area of research involves the synthesis of polyfunctionally substituted heterocyclic compounds derived from thiadiazole derivatives for antimicrobial purposes. These studies have led to the discovery of compounds with potent antimicrobial properties, which could serve as the basis for developing new antimicrobial drugs (El-Sayed et al., 2015). Additionally, 4-oxo-thiazolidine derivatives have been synthesized and shown to possess significant antimicrobial activities, further underscoring the potential of thiadiazole derivatives in this field (Patel et al., 2009).

Wirkmechanismus

Zukünftige Richtungen

The future directions for research on this compound would depend on its intended use. If it’s being studied as a potential drug, future research could involve testing its biological activity, optimizing its structure for better activity or selectivity, and conducting preclinical and clinical trials .

Vorbereitungsmethoden

Synthetic routes and reaction conditions: The synthesis of Ethyl 2-(2-((5-(3,4,5-trimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate typically involves a multi-step process:

Step 1: The preparation of 3,4,5-trimethoxybenzoic acid, which is converted into 3,4,5-trimethoxybenzoyl chloride using thionyl chloride.

Step 2: The obtained 3,4,5-trimethoxybenzoyl chloride reacts with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of a base to form the 5-(3,4,5-trimethoxybenzamido)-1,3,4-thiadiazole-2-thiol.

Step 3: This intermediate then undergoes a nucleophilic substitution reaction with ethyl 2-bromoacetate, leading to the formation of the final product, this compound.

Industrial production methods: While the laboratory synthesis is clear, scaling up for industrial production would necessitate optimization of the reaction conditions to ensure high yield and purity. This often involves continuous flow reactors and automated synthesis processes to maintain consistency and efficiency.

Types of reactions it undergoes:

Oxidation: The compound is susceptible to oxidative reactions, particularly at the thiadiazole ring and the sulfur atom within it.

Reduction: Reduction reactions can target the nitro groups if modified forms are considered, typically using reducing agents like lithium aluminum hydride.

Substitution: The compound's ester and amido groups can undergo nucleophilic substitution, especially in the presence of strong nucleophiles.

Common reagents and conditions used in these reactions:

Oxidation: Reagents such as hydrogen peroxide or organic peroxides.

Reduction: Lithium aluminum hydride or sodium borohydride under anhydrous conditions.

Substitution: Strong nucleophiles like sodium methoxide, in solvents like methanol or ethanol.

Major products formed from these reactions:

Oxidative reactions may yield sulfoxide or sulfone derivatives.

Reduction could lead to the formation of reduced amide or hydrolyzed ester derivatives.

Substitution often results in the formation of new ester or amide compounds depending on the nucleophile used.

Chemistry:

Catalysis: Acts as a ligand in coordination chemistry for catalysis.

Synthesis: Used as a building block in the synthesis of more complex molecules.

Biology and Medicine:

Drug development: Investigated for its potential bioactivity, including antimicrobial and anticancer properties due to its thiadiazole core.

Biochemical studies: Used in probing enzyme mechanisms and biological pathways where thiadiazole-containing compounds show activity.

Industry:

Materials Science: Utilized in creating advanced materials with specific electronic or optical properties.

Agrochemicals: Studied for potential use in agricultural chemicals for pest control.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-(2-((5-(3,4-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate

Ethyl 2-(2-((5-(3,4,5-trimethoxyphenylamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate

Highlighting its uniqueness: The presence of the 3,4,5-trimethoxybenzamido group in Ethyl 2-(2-((5-(3,4,5-trimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate differentiates it by enhancing its electronic effects and potentially improving its bioavailability and specificity in biological applications.

This is a rich and multifaceted compound, offering wide-ranging potential for scientific exploration. Fancy giving any specific section a deeper dive?

Eigenschaften

IUPAC Name |

ethyl 2-[[2-[[5-[(3,4,5-trimethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O7S2/c1-5-29-14(24)8-19-13(23)9-30-18-22-21-17(31-18)20-16(25)10-6-11(26-2)15(28-4)12(7-10)27-3/h6-7H,5,8-9H2,1-4H3,(H,19,23)(H,20,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWPCOOWAESOVLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)CSC1=NN=C(S1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2675458.png)

![4-methoxy-1-methyl-5-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)pyridin-2(1H)-one](/img/structure/B2675459.png)

![2-chloro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide](/img/structure/B2675461.png)

![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[3-methoxy-4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]prop-2-enamide](/img/structure/B2675464.png)

![N-(3-acetylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2675469.png)